N-(1,3-benzodioxol-5-yl)-3-iodobenzamide
Description
N-(1,3-Benzodioxol-5-yl)-3-iodobenzamide is a benzodioxole-containing amide derivative characterized by a 1,3-benzodioxol-5-yl group linked via an amide bond to a 3-iodobenzoyl moiety. The iodine substituent at the meta position of the benzoyl ring distinguishes it from positional isomers and analogs with other electron-withdrawing or bulky groups.
Properties
CAS No. |
6183-79-5 |
|---|---|
Molecular Formula |
C14H10INO3 |
Molecular Weight |
367.14 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-iodobenzamide |
InChI |
InChI=1S/C14H10INO3/c15-10-3-1-2-9(6-10)14(17)16-11-4-5-12-13(7-11)19-8-18-12/h1-7H,8H2,(H,16,17) |
InChI Key |
LSCORVWVQJOTLM-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)I |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparison of 2-Iodo and 3-Iodo Isomers
| Property | 2-Iodo Isomer | 3-Iodo Isomer (Predicted) |
|---|---|---|
| Melting Point (°C) | 204–206 | Not reported |
| IR (C=O stretch, cm⁻¹) | 1650 | ~1640–1660 |
| Molecular Formula | C₁₄H₁₀NO₃I | C₁₄H₁₀NO₃I |
Functional Group Variations: Nitro vs. Iodo Substituents
N-(1,3-Benzodioxol-5-yl)-3-nitrobenzamide (CAS 418772-95-9) replaces iodine with a nitro group. Key distinctions include:
- Physicochemical Properties : Calculated XLogP3 values are 2.4 (nitro) vs. ~3.5 (iodo, estimated), indicating higher hydrophobicity for the iodo derivative. The nitro analog has a molecular weight of 286.24 g/mol, slightly lower than the iodo compound (307.14 g/mol) .
- In contrast, iodine’s bulkiness may influence target binding.
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